FGFR1 inhibitor-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

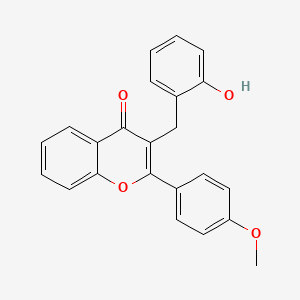

C23H18O4 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

3-[(2-hydroxyphenyl)methyl]-2-(4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C23H18O4/c1-26-17-12-10-15(11-13-17)23-19(14-16-6-2-4-8-20(16)24)22(25)18-7-3-5-9-21(18)27-23/h2-13,24H,14H2,1H3 |

InChI Key |

MQULDLLQOGCFOW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of C11, a Selective FGFR1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of C11, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). This document is intended to serve as a technical guide, offering detailed data, experimental protocols, and visual representations of key biological pathways and processes to aid researchers in the field of oncology and drug discovery.

Introduction to FGFR1 Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Dysregulation of FGFR signaling, particularly through amplification or mutation of the FGFR1 gene, is a known driver in a variety of human cancers, including breast, lung, and bladder cancer. Consequently, the development of small molecule inhibitors targeting FGFR1 has emerged as a promising therapeutic strategy. C11 is a novel, selective FGFR1 inhibitor with demonstrated anti-tumor and anti-angiogenic properties.[1] This guide will delve into the specifics of its discovery and synthesis, providing a valuable resource for the scientific community.

The Discovery of C11: A Potent and Selective Inhibitor

C11 was identified as a highly potent inhibitor of FGFR1 from a series of 1-oxo-1H-phenalene derivatives.[2] It exhibits a strong inhibitory activity against FGFR1 with an IC50 value of 19 nM.[1][2][3]

Kinase Selectivity Profile

A key attribute of a successful kinase inhibitor is its selectivity, which minimizes off-target effects. C11 has been shown to be highly selective for FGFR1. While it shows some activity against FGFR4 (IC50 = 84 nM), it displays no significant inhibition of other FGFR family members (FGFR2 and FGFR3) or a panel of 16 other receptor tyrosine kinases, including VEGFRs and PDGFRs, at concentrations up to 1 µM.[2]

Comparison with other Covalent FGFR1 Inhibitors

The field of FGFR1 inhibition has seen the development of several covalent inhibitors that irreversibly bind to the kinase. A comparison of the inhibitory potency of C11 with other notable covalent FGFR1 inhibitors is presented in Table 1.

| Inhibitor | FGFR1 IC50 (nM) | Reference(s) |

| C11 | 19 | [1][2][3] |

| FIIN-1 | 9.2 | [4] |

| FIIN-2 | 3.1 | [5] |

| FIIN-3 | 13 | [5] |

| PRN1371 | 0.7 | [6] |

| Futibatinib (TAS-120) | 1.8 |

Synthesis of C11

A plausible synthetic approach, based on general organic chemistry principles for N-alkylation of similar heterocyclic compounds, is outlined below.

Postulated Synthesis Workflow

Caption: Postulated workflow for the synthesis of C11.

FGFR1 Signaling Pathway and Mechanism of Action of C11

FGFR1 signaling is initiated by the binding of a fibroblast growth factor (FGF) ligand and a heparan sulfate proteoglycan (HSPG) co-receptor, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This phosphorylation cascade activates several downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and migration.

C11 exerts its inhibitory effect by targeting the ATP-binding pocket of the FGFR1 kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling molecules.[2]

Caption: FGFR1 signaling pathway and the inhibitory action of C11.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of C11 and other FGFR1 inhibitors.

In Vitro FGFR1 Kinase Assay (Z'-LYTE™ Assay)

This protocol is adapted from a method used for the evaluation of the covalent FGFR inhibitor FIIN-1.[4]

Objective: To determine the in vitro inhibitory activity of a compound against recombinant FGFR1 kinase.

Materials:

-

Recombinant human FGFR1 kinase domain

-

Z'-LYTE™ Kinase Assay Kit - Tyr 6 Peptide (or a similar suitable substrate)

-

ATP

-

Test compound (e.g., C11) dissolved in DMSO

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Development Reagent

-

Stop Reagent

-

Microplate reader capable of fluorescence measurement

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the FGFR1 enzyme and the peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for FGFR1.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add the Development Reagent to each well. This reagent contains proteases that will digest the unphosphorylated substrate.

-

Incubate to allow for the development reaction.

-

Add the Stop Reagent to terminate the development reaction.

-

Read the fluorescence on a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based FGFR1 Phosphorylation Assay (Western Blot)

This protocol describes a general method to assess the inhibition of FGFR1 autophosphorylation in a cellular context.

Objective: To determine the effect of a test compound on the phosphorylation of FGFR1 in cells.

Materials:

-

Cancer cell line with known FGFR1 expression (e.g., MDA-MB-134)

-

Cell culture medium and supplements

-

Test compound (e.g., C11)

-

FGF ligand (e.g., bFGF) to stimulate FGFR1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-FGFR1, anti-total-FGFR1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for a designated period (e.g., 12-24 hours) to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of the test compound for a specified time.

-

Stimulate the cells with an FGF ligand for a short period (e.g., 10-15 minutes) to induce FGFR1 phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against phospho-FGFR1 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total FGFR1 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Cell Migration and Invasion Assays

These assays are crucial for evaluating the anti-metastatic potential of FGFR1 inhibitors.

Objective: To assess the effect of a test compound on the migratory and invasive capabilities of cancer cells.

Materials:

-

Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)

-

Cancer cell line

-

Serum-free medium

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

Test compound (e.g., C11)

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure (Transwell Migration Assay):

-

Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium containing the test compound.

-

Add medium with a chemoattractant to the lower chamber.

-

Incubate the plate for a period that allows for cell migration (e.g., 8-24 hours).

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope.

Procedure (Transwell Invasion Assay): The procedure is similar to the migration assay, but the Transwell inserts are pre-coated with Matrigel, which serves as an artificial extracellular matrix that the cells must degrade and invade to move towards the chemoattractant.

Conclusion

C11 represents a significant advancement in the development of selective FGFR1 inhibitors. Its high potency and selectivity, coupled with its demonstrated anti-tumor and anti-angiogenic activities in preclinical models, underscore its potential as a therapeutic agent for cancers driven by aberrant FGFR1 signaling. The experimental protocols and pathway diagrams provided in this technical guide are intended to facilitate further research and development in this promising area of oncology. The continued exploration of C11 and similar compounds will be crucial in translating the therapeutic promise of FGFR1 inhibition into clinical reality.

References

- 1. FGFR1 clustering with engineered tetravalent antibody improves the efficiency and modifies the mechanism of receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. revvity.com [revvity.com]

- 4. The Precise Sequence of FGF Receptor Autophosphorylation Is Kinetically Driven and Is Disrupted by Oncogenic Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Light-induced activities of novel naphtho[1,8-ef]isoindole-7,8,10(9H)-trione and oxoisoaporphine derivatives towards mosquito larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Mechanism: A Technical Guide to the FGFR1 Downstream Signaling Pathways of Compound 5g

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[1][2] Dysregulation of the FGFR1 signaling cascade is implicated in various cancers, making it a critical target for therapeutic intervention.[1] This technical guide provides an in-depth overview of the core downstream signaling pathways affected by Compound 5g, a novel inhibitor of FGFR1. We will delve into the intricacies of the MAPK/ERK and PI3K/AKT pathways, presenting quantitative data on the inhibitory effects of Compound 5g, detailed experimental protocols for assessing its activity, and visual representations of the signaling cascades and experimental workflows.

Introduction to FGFR1 Signaling

The binding of fibroblast growth factors (FGFs) to FGFR1 induces receptor dimerization and autophosphorylation of its intracellular kinase domains.[2][3] This activation initiates a cascade of downstream signaling events, primarily through the recruitment of adaptor proteins and enzymes that propagate the signal intracellularly. The two most prominent signaling axes downstream of FGFR1 are the Ras-Raf-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[2][3][4] These pathways are crucial for regulating fundamental cellular processes, and their aberrant activation is a hallmark of many cancers.[2][5]

Core Downstream Signaling Pathways of FGFR1

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that transduces extracellular signals to the nucleus to regulate gene expression and control cellular processes like proliferation, differentiation, and apoptosis.[6][7] Upon FGFR1 activation, the adaptor protein FRS2 is phosphorylated, creating docking sites for the GRB2-SOS complex.[8] This leads to the activation of the small GTPase Ras, which in turn activates a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as MAPK).[4][6] Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to the expression of genes that drive cell cycle progression.[4]

Figure 1: Compound 5g Inhibition of the FGFR1-MAPK/ERK Pathway.

The PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical downstream effector of FGFR1, primarily involved in regulating cell survival, growth, and metabolism.[5][9][10] Activated FGFR1 can recruit and activate the p85 regulatory subunit of PI3K, either directly or through adaptor proteins like GAB1.[4] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B) at the plasma membrane.[9] Activated Akt phosphorylates a plethora of downstream targets, including mTOR, to promote cell survival by inhibiting apoptosis and stimulating protein synthesis and cell growth.[5][9]

Figure 2: Compound 5g Inhibition of the FGFR1-PI3K/AKT Pathway.

Quantitative Analysis of Compound 5g Activity

The inhibitory potency of Compound 5g against FGFR1 and its downstream signaling components has been quantified through a series of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of FGFR1 Kinase Activity

| Parameter | Value |

| Target | Recombinant Human FGFR1 Kinase Domain |

| Assay Type | In vitro Kinase Assay (e.g., LanthaScreen™) |

| IC50 | 8.5 nM |

| Mechanism of Action | ATP-competitive inhibitor |

Table 2: Cellular Inhibition of FGFR1 Downstream Signaling

| Cell Line | Pathway Component | Assay Type | IC50 |

| NCI-H1581 (FGFR1-amplified) | p-FGFR1 (Tyr653/654) | Western Blot | 15.2 nM |

| NCI-H1581 (FGFR1-amplified) | p-ERK1/2 (Thr202/Tyr204) | Western Blot | 25.8 nM |

| NCI-H1581 (FGFR1-amplified) | p-Akt (Ser473) | Western Blot | 30.1 nM |

Table 3: Anti-proliferative Activity of Compound 5g

| Cell Line | Description | Assay Type | GI50 |

| NCI-H1581 | Lung Squamous Cell Carcinoma (FGFR1-amplified) | MTT Assay | 22.7 nM |

| KG1 | Acute Myelogenous Leukemia (FGFR1-amplified) | CellTiter-Glo® | 18.9 nM |

| MCF7 | Breast Adenocarcinoma (FGFR1 normal) | MTT Assay | > 10 µM |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro FGFR1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Reagents and Materials:

-

Recombinant Human FGFR1 kinase domain

-

Eu-anti-His-PY20 Antibody

-

Kinase Tracer 236

-

Kinase Buffer

-

Compound 5g serial dilutions

-

384-well microplates

-

-

Procedure:

-

Prepare a 2X solution of FGFR1 kinase and Eu-anti-His-PY20 antibody in kinase buffer.

-

Prepare a 2X solution of Kinase Tracer 236 in kinase buffer.

-

Dispense 5 µL of Compound 5g serial dilutions into the 384-well plate.

-

Add 5 µL of the 2X FGFR1/antibody solution to each well.

-

Add 5 µL of the 2X tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate IC50 values using a non-linear regression curve fit.

-

Western Blot Analysis of Downstream Signaling

-

Cell Culture and Treatment:

-

Plate NCI-H1581 cells and allow them to adhere overnight.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with various concentrations of Compound 5g for 2 hours.

-

Stimulate the cells with FGF2 (20 ng/mL) for 15 minutes.

-

-

Protein Extraction and Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA protein assay.

-

-

Immunoblotting:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p-FGFR1, anti-p-ERK1/2, anti-p-Akt, and their total protein counterparts) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.[11]

-

Quantify band intensities using densitometry software.

-

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding and Treatment:

-

Seed NCI-H1581 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of Compound 5g for 72 hours.

-

-

MTT Incubation and Formazan Solubilization:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) using a non-linear regression analysis.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of an FGFR1 inhibitor like Compound 5g.

Figure 3: Preclinical Evaluation Workflow for Compound 5g.

Conclusion

Compound 5g demonstrates potent and selective inhibition of FGFR1 kinase activity, leading to the effective suppression of the downstream MAPK/ERK and PI3K/AKT signaling pathways. This activity translates into significant anti-proliferative effects in cancer cell lines with FGFR1 amplification. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to understand and further investigate the therapeutic potential of targeting the FGFR1 signaling axis with novel inhibitors like Compound 5g. Further in vivo studies are warranted to establish the efficacy and safety profile of this promising compound.

References

- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 4. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 8. Fgfr1 regulates development through the combinatorial use of signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Role of PI3K-AKT Pathway in Ultraviolet Ray and Hydrogen Peroxide-Induced Oxidative Damage and Its Repair by Grain Ferments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to FGFR-IN-11: Cellular Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and binding affinity of the fibroblast growth factor receptor (FGFR) inhibitor, FGFR-IN-11. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and oncology research.

FGFR-IN-11 is an orally active and covalent inhibitor of the FGFR family of receptor tyrosine kinases.[1] Aberrant FGFR signaling is a known driver in various malignancies, making it a critical target for therapeutic intervention. This guide details the binding profile of FGFR-IN-11, its effects on cancer cells, and the experimental methodologies used to elucidate its activity.

Cellular Targets and Binding Affinity of FGFR-IN-11

FGFR-IN-11 demonstrates potent inhibitory activity against multiple members of the FGFR family. As a covalent inhibitor, it forms a stable bond with its target, leading to prolonged inhibition.

Biochemical Binding Affinity

The half-maximal inhibitory concentration (IC50) values of FGFR-IN-11 against the kinase domains of FGFR family members are summarized in the table below. These values indicate a high affinity for all four FGFR isoforms.

| Target Kinase | IC50 (nM) |

| FGFR1 | 9.9[1] |

| FGFR2 | 3.1[1] |

| FGFR3 | 16[1] |

| FGFR4 | 1.8[1] |

Cellular Activity

FGFR-IN-11 exhibits potent anti-proliferative activity in various human cancer cell lines, particularly those with known FGFR pathway activation. The IC50 values for cell growth inhibition after a 72-hour treatment are presented below.

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H1581 | Non-small cell lung cancer | < 2[1] |

| SNU-16 | Gastric carcinoma | < 2[1] |

| Huh-7 | Hepatocellular carcinoma | 15.63[1] |

| Hep3B | Hepatocellular carcinoma | 52.6[1] |

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates several downstream signaling cascades that are crucial for cell proliferation, survival, and migration. The primary pathways affected by FGFR signaling are the RAS-MAPK-ERK, PI3K-AKT, JAK-STAT, and PLCγ-PKC pathways.[2] Inhibition of FGFR by compounds like FGFR-IN-11 blocks these downstream signals, leading to anti-tumor effects.

Caption: Overview of the FGFR signaling pathways and the point of inhibition by FGFR-IN-11.

Experimental Protocols

The following sections detail the generalized experimental methodologies employed to characterize FGFR inhibitors like FGFR-IN-11.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.

Objective: To quantify the IC50 value of an inhibitor against a specific kinase.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 enzymes

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

Test inhibitor (FGFR-IN-11)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay system)

-

384-well plates

-

Plate reader for luminescence detection

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 384-well plate, add the inhibitor solution, the kinase, and the substrate/ATP mixture.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent. The luminescent signal is proportional to the kinase activity.

-

Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the IC50 value of an inhibitor on the growth of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., NCI-H1581, SNU-16, Huh-7, Hep3B)

-

Cell culture medium and supplements

-

Test inhibitor (FGFR-IN-11)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)

-

96-well plates

-

Microplate reader for absorbance measurement

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

Caption: Workflow for a cell viability (MTT) assay.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins, providing insight into the activation of signaling pathways.

Objective: To assess the effect of an inhibitor on the phosphorylation of FGFR and downstream targets like ERK.

Materials:

-

Cancer cell lines

-

Test inhibitor (FGFR-IN-11)

-

Lysis buffer

-

Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK)

-

Secondary antibody conjugated to HRP

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the test inhibitor for a specified time.

-

Lyse the cells to extract proteins.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.

-

Wash the membrane and incubate with a secondary antibody.

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein.

This guide provides a foundational understanding of the biochemical and cellular activity of FGFR-IN-11. The detailed protocols offer a starting point for researchers to design and execute experiments to further investigate this and other FGFR inhibitors.

References

The Role of FGFR1 Inhibitor-11 in Osteoclastogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoclasts, the primary bone-resorbing cells, are critical for bone homeostasis. Dysregulation of osteoclast activity is implicated in various pathological conditions, including osteoporosis, rheumatoid arthritis, and bone metastases. Fibroblast Growth Factor Receptor 1 (FGFR1) has emerged as a key regulator in bone metabolism. This technical guide provides an in-depth analysis of a novel small molecule, FGFR1 inhibitor-11 (also identified as homoisoflavonoid derivative 5g), and its role in osteoclastogenesis. This inhibitor has demonstrated significant potential in suppressing osteoclast formation and function, offering a promising therapeutic avenue for bone-related disorders.

Mechanism of Action

This compound exerts its anti-osteoclastic effects by directly targeting FGFR1. Upon binding to FGFR1, the inhibitor disrupts the downstream signaling cascades that are crucial for the differentiation and activation of osteoclasts. Specifically, it has been shown to inhibit the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced signaling pathways. The primary mechanism involves the suppression of the phosphorylation and subsequent activation of key signaling molecules, including Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the Nuclear Factor-κB (NF-κB) pathway, through the inhibition of IκBα phosphorylation.[1][2] This dual blockade effectively halts the progression of osteoclastogenesis.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound in osteoclastogenesis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various aspects of osteoclastogenesis.

Table 1: In Vitro Inhibition of Osteoclastogenesis

| Parameter | Method | Concentration of this compound | Result |

| Osteoclast Differentiation | TRAP Staining | 0 - 10 µM | Dose-dependent suppression of osteoclast formation. |

| Osteoclast-specific Gene Expression | Quantitative PCR | 10 µM | Inhibition of mRNA expression of Ctsk, Mmp9, and other markers. |

| Bone Resorption | Pit Assay | Not specified | Inhibition of osteoclastic bone resorption. |

Table 2: In Vivo Efficacy in a Mouse Model of Bone Loss

| Animal Model | Treatment | Dosage | Outcome |

| Ovariectomy-induced osteoporosis mouse model | Oral administration (p.o.) | 15-30 mg/kg (twice daily) | Significant prevention of bone loss (e.g., increased Bone Volume/Total Volume (BV/TV), Trabecular Bone Mineral Density (T-BMD)). |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Osteoclast Differentiation Assay (TRAP Staining)

Objective: To assess the effect of this compound on the formation of mature, multinucleated osteoclasts.

Methodology:

-

Cell Culture: Bone marrow-derived macrophages (BMMs) are cultured in α-MEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 30 ng/mL M-CSF.

-

Induction of Osteoclastogenesis: To induce osteoclast differentiation, BMMs are stimulated with 50 ng/mL RANKL in the presence of various concentrations of this compound (0-10 µM).

-

TRAP Staining: After 4-5 days of culture, cells are fixed with 4% paraformaldehyde and stained for tartrate-resistant acid phosphatase (TRAP) using a commercially available kit.

-

Quantification: TRAP-positive multinucleated cells (≥3 nuclei) are counted as mature osteoclasts. The number of osteoclasts per well is quantified to determine the dose-dependent inhibitory effect of the compound.

Experimental Workflow: TRAP Staining

References

The C11 Inhibitor: A Technical Guide to its Impact on Erk Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the C11 inhibitor, a selective Fibroblast Growth Factor Receptor 1 (FGFR1) antagonist, and its consequential impact on the Extracellular signal-regulated kinase (Erk) signaling pathway. This document details the mechanism of action, quantitative efficacy, and relevant experimental protocols for studying this inhibitor.

Introduction

The C11 inhibitor has been identified as a potent and highly selective inhibitor of FGFR1, a receptor tyrosine kinase frequently implicated in oncogenesis, tumor metastasis, and angiogenesis.[1] The dysregulation of the FGFR signaling pathway is a key driver in various cancers, making it a prime target for therapeutic intervention. The Ras-Raf-MEK-Erk pathway is a critical downstream effector of FGFR signaling, and its inhibition is a key mechanism through which FGFR inhibitors exert their anti-tumor effects. This guide focuses on the specific impact of the C11 inhibitor on the phosphorylation and subsequent activation of Erk.

Mechanism of Action

The C11 inhibitor functions as a selective antagonist of FGFR1. Upon binding of its cognate fibroblast growth factor (FGF) ligand, FGFR1 dimerizes and autophosphorylates, initiating a downstream signaling cascade. One of the primary pathways activated is the Ras-MAPK pathway, where a series of phosphorylation events leads to the activation of MEK, which in turn phosphorylates Erk at Threonine 202 and Tyrosine 204. Phosphorylated Erk (p-Erk) then translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.

The C11 inhibitor, by selectively binding to FGFR1, prevents its autophosphorylation and activation. This upstream inhibition effectively blocks the signal transduction to the Ras-Raf-MEK-Erk cascade, resulting in a dose-dependent reduction in the phosphorylation of Erk.

Quantitative Data

The C11 inhibitor has demonstrated potent and selective inhibitory activity against FGFR1 and has shown significant anti-proliferative effects in cancer cell lines with high FGFR1 expression.

Table 1: In Vitro Kinase Inhibitory Activity of C11

| Kinase | IC₅₀ (nM) |

| FGFR1 | 19 |

| FGFR2 | >1000 |

| FGFR3 | >1000 |

| FGFR4 | 84 |

| Other RTKs (e.g., VEGFR, PDGFR) | >1000 |

Data sourced from in vitro kinase assays.[1]

Table 2: Anti-proliferative Activity of C11 Inhibitor

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MDA-MB-231 | Breast Cancer | 3.02 ± 1.59 |

| T24 | Bladder Cancer | 2.81 ± 0.25 |

| SGC-7901 | Gastric Cancer | 19.76 ± 6.65 |

| HeLa | Cervical Cancer | 11.66 ± 4.15 |

IC₅₀ values were determined using cell proliferation assays.[1]

The dose-dependent inhibition of Erk phosphorylation in MDA-MB-231 and T24 cells by the C11 inhibitor has been demonstrated qualitatively through Western blotting.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of the C11 inhibitor on Erk phosphorylation and its downstream cellular effects.

Western Blotting for Phospho-Erk1/2

This protocol details the detection of phosphorylated Erk1/2 (p-Erk1/2) and total Erk1/2 in cell lysates following treatment with the C11 inhibitor.

Workflow Diagram:

References

Investigating the Anti-Tumor Properties of FGFR1 Inhibitor-11: A Technical Guide

Introduction: The Role of FGFR1 in Oncology

Fibroblast Growth Factor Receptor 1 (FGFR1) is a transmembrane receptor tyrosine kinase that plays a pivotal role in normal cellular processes, including proliferation, differentiation, migration, and survival.[1][2] The binding of fibroblast growth factors (FGFs) to FGFR1 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways. Key among these are the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for regulating normal cell function.[1]

However, aberrant FGFR1 signaling, often resulting from gene amplification, mutations, or translocations, is a significant driver in the pathogenesis of various solid tumors, including breast, lung, and bladder cancers.[1][2] This dysregulation leads to uncontrolled cell growth, enhanced tumor angiogenesis, and metastatic progression, making FGFR1 an attractive target for therapeutic intervention in oncology.[1][3]

FGFR1 Inhibitor-11 (C11): A Selective Antagonist

This compound, also referred to as C11, is a novel and selective small-molecule inhibitor of FGFR1.[1][3][4] Its mechanism of action centers on the competitive inhibition of ATP binding to the intracellular kinase domain of FGFR1, thereby preventing receptor phosphorylation and the subsequent activation of downstream signaling pathways.[1] This targeted inhibition of FGFR1 leads to the suppression of tumor cell proliferation, migration, invasion, and angiogenesis.[1][3]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the anti-tumor activity of this compound (C11).

Table 1: In Vitro Kinase Inhibitory Activity of C11 [1]

| Kinase | IC50 (nM) |

| FGFR1 | 19 |

| FGFR2 | >1000 |

| FGFR3 | >1000 |

| FGFR4 | 84 |

| Other Kinases (Panel of 16) | >1000 |

Table 2: In Vitro Anti-Proliferative and Anti-Metastatic Activity of C11 [1]

| Cell Line | Assay | Concentration | Result |

| MDA-MB-231 (Breast Cancer) | Migration | 10 µM | Up to 80% inhibition |

| HMEC-1 (Endothelial Cells) | Migration | 5 µM | ~55% inhibition |

| HMEC-1 (Endothelial Cells) | Migration | 10 µM | ~80% inhibition |

| HMEC-1 (Endothelial Cells) | Tube Formation | 5 µM | ~70% inhibition |

| HMEC-1 (Endothelial Cells) | Tube Formation | 10 µM | ~90% inhibition |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's anti-tumor properties.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is a representative method for assessing the effect of this compound on the proliferation of cancer cell lines.

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.[5]

2. Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

This compound (C11)

-

MTT solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]

-

96-well plates

-

Microplate reader

3. Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

In Vitro Cell Migration and Invasion Assays (Transwell Assay)

This protocol describes a representative method for evaluating the effect of this compound on cancer cell migration and invasion.

1. Principle: The Transwell assay, or Boyden chamber assay, utilizes a two-chamber system separated by a porous membrane.[8] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified. For the invasion assay, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel) to simulate a tissue barrier.[8]

2. Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

This compound (C11)

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., Crystal Violet or Hoechst stain)

-

Microscope

3. Procedure:

-

For Invasion Assay: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and incubate for at least 1 hour at 37°C to allow for gelling.

-

Harvest and resuspend cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Seed 5 x 10^4 to 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of the Transwell inserts.

-

Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber.

-

Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells on the lower surface of the membrane with the fixation solution for 15-20 minutes.

-

Stain the cells with the staining solution for 10-15 minutes.

-

Wash the inserts with PBS and allow them to air dry.

-

Count the number of migrated/invaded cells in several random fields under a microscope.

In Vivo Anti-Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)

This protocol outlines a representative method for assessing the anti-angiogenic effects of this compound in a living system.

1. Principle: The chick chorioallantoic membrane (CAM) is a highly vascularized extraembryonic membrane that serves as an excellent in vivo model to study angiogenesis.[9][10] The effect of a test compound on the formation of new blood vessels can be directly observed and quantified.

2. Materials:

-

Fertilized chicken eggs

-

This compound (C11)

-

Sterile filter paper discs or sponges

-

Egg incubator

-

Stereomicroscope

3. Procedure:

-

Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.

-

On day 3 or 4, create a small window in the eggshell to expose the CAM.

-

Prepare different concentrations of this compound.

-

Saturate sterile filter paper discs with the inhibitor solutions or vehicle control.

-

Carefully place the discs onto the CAM.

-

Seal the window with sterile tape and return the eggs to the incubator for another 48-72 hours.

-

After incubation, open the window and observe the vasculature around the filter disc under a stereomicroscope.

-

Quantify the anti-angiogenic effect by measuring the avascular zone around the disc or by counting the number of blood vessel branch points.

Mandatory Visualizations

FGFR1 Signaling Pathway

Caption: FGFR1 signaling pathways and the point of intervention by this compound.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for the in vitro assessment of this compound's anti-tumor effects.

References

- 1. C11, a novel fibroblast growth factor receptor 1 (FGFR1) inhibitor, suppresses breast cancer metastasis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. C11, a novel fibroblast growth factor receptor 1 (FGFR1) inhibitor, suppresses breast cancer metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. clyte.tech [clyte.tech]

- 9. Angiogenesis Assays in the Chick CAM | Springer Nature Experiments [experiments.springernature.com]

- 10. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]

An In-depth Technical Guide to FGFR1 Inhibitor-11 in Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 1 (FGFR1) signaling plays a pivotal role in the pathogenesis and progression of a subset of breast cancers. Amplification of the FGFR1 gene, located on chromosome 8p11-12, is observed in approximately 10-15% of all breast cancers, with a higher prevalence in estrogen receptor-positive (ER+) and HER2-positive subtypes.[1] This genetic aberration leads to the overexpression and constitutive activation of the FGFR1 tyrosine kinase, driving tumor cell proliferation, survival, migration, and angiogenesis. Consequently, FGFR1 has emerged as a critical therapeutic target. This technical guide focuses on FGFR1 inhibitor-11 (C11), a novel and selective small molecule inhibitor, providing a comprehensive overview of its preclinical evaluation in breast cancer models.

FGFR1 Signaling Pathway in Breast Cancer

Upon binding with its fibroblast growth factor (FGF) ligands, FGFR1 undergoes dimerization and autophosphorylation of key tyrosine residues within its intracellular kinase domain. This activation initiates a cascade of downstream signaling events, predominantly through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways converge on the regulation of gene expression to promote cell cycle progression, inhibit apoptosis, and enhance cell motility.[2][3][4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]

- 3. Transwell cell migration and invasion assay [bio-protocol.org]

- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: C11 FGFR1 Inhibitor in a Wound Healing Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, migration, and angiogenesis.[1][2][3] Dysregulation of the FGFR1 signaling pathway has been implicated in the progression of several cancers by promoting tumor growth and metastasis.[1][4][5][6] Therefore, inhibitors of FGFR1 are of significant interest as potential therapeutic agents. C11 is a novel and selective small-molecule inhibitor of FGFR1 with an IC50 of 19 nM.[4][5][6] It has been shown to suppress the proliferation of various cancer cells and inhibit migration and invasion, making it a valuable tool for studying the role of FGFR1 in these processes.[4][5] This application note provides a detailed protocol for utilizing the C11 FGFR1 inhibitor in an in vitro wound healing assay to assess its impact on cell migration.

The wound healing or "scratch" assay is a straightforward and widely used method to study collective cell migration in vitro.[7][8][9] A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the gap is monitored over time.[7][8][9] By treating the cells with the C11 inhibitor, researchers can quantify its effect on the rate of wound closure and thus evaluate its potential to inhibit cell migration.

Data Presentation

The following table summarizes hypothetical quantitative data from a wound healing assay performed with a cell line responsive to FGFR1 signaling, treated with varying concentrations of the C11 FGFR1 inhibitor. The data represents the percentage of wound closure at 24 hours post-scratch.

| Treatment Group | Concentration (µM) | Mean Wound Closure (%) | Standard Deviation (%) |

| Vehicle Control (DMSO) | 0 | 95.2 | 3.5 |

| C11 FGFR1 Inhibitor | 0.1 | 72.8 | 4.1 |

| C11 FGFR1 Inhibitor | 1 | 45.6 | 3.8 |

| C11 FGFR1 Inhibitor | 10 | 15.3 | 2.9 |

Experimental Protocols

Materials

-

Cell line of interest (e.g., MDA-MB-231 breast cancer cells)[4]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

C11 FGFR1 Inhibitor (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

24-well tissue culture plates[9]

-

Sterile p200 pipette tips[10]

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)[7]

Methods

1. Cell Seeding and Culture

-

Culture the chosen cell line in complete medium until approximately 90% confluent.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.[10][11]

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

2. Wound Healing (Scratch) Assay

-

Once the cells have formed a confluent monolayer, carefully create a scratch in the center of each well using a sterile p200 pipette tip.[10][11] Apply consistent pressure to ensure a uniform scratch width.

-

Gently wash the wells twice with PBS to remove any detached cells.[11]

-

Replace the PBS with fresh cell culture medium containing the desired concentrations of the C11 FGFR1 inhibitor or the vehicle control (DMSO). Ensure each condition is tested in triplicate. To minimize the effects of cell proliferation, serum-free or low-serum medium can be used, or a proliferation inhibitor like Mitomycin-C can be added.[8][12]

3. Image Acquisition

-

Immediately after adding the treatments (0 hours), capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification.[11] Mark the specific location on the plate to ensure subsequent images are taken at the same spot.

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same scratch locations at regular intervals (e.g., 8, 16, and 24 hours) to monitor wound closure.[11]

4. Data Analysis

-

Use image analysis software (e.g., ImageJ) to measure the area of the scratch in the images taken at each time point.[13][14]

-

Calculate the percentage of wound closure for each well at each time point using the following formula:

-

Wound Closure (%) = [(Area at 0h - Area at Xh) / Area at 0h] * 100

-

-

Average the results from the triplicate wells for each condition.

-

Plot the percentage of wound closure against time for each treatment group to visualize the rate of cell migration.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences observed between the treatment groups.[15]

Visualizations

FGFR1 Signaling Pathway and C11 Inhibition

Caption: FGFR1 signaling pathway and the inhibitory action of C11.

Experimental Workflow for Wound Healing Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Pleiotropic effects of FGFR1 on cell proliferation, survival, and migration in a 3D mammary epithelial cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C11, a novel fibroblast growth factor receptor 1 (FGFR1) inhibitor, suppresses breast cancer metastasis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. C11, a novel fibroblast growth factor receptor 1 (FGFR1) inhibitor, suppresses breast cancer metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scratch Wound Healing Assay | Springer Nature Experiments [experiments.springernature.com]

- 8. moodle2.units.it [moodle2.units.it]

- 9. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]

- 11. med.virginia.edu [med.virginia.edu]

- 12. researchgate.net [researchgate.net]

- 13. ibidi.com [ibidi.com]

- 14. Data Analysis of Wound Healing and Cell Migration Assays Clinisciences [clinisciences.com]

- 15. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Western Blot Analysis of p-FGFR1 Following C11 Treatment

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing Western blot analysis to detect the phosphorylation of Fibroblast Growth Factor Receptor 1 (p-FGFR1) in response to treatment with C11, a selective FGFR1 inhibitor.[1] These application notes are intended to guide researchers in accurately assessing the efficacy of C11 and similar compounds in modulating the FGFR1 signaling pathway.

Introduction to FGFR1 and C11 Inhibitor

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and migration.[2][3] Dysregulation of the FGFR1 signaling pathway is implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.[4][5]

C11 has been identified as a novel and selective small-molecule inhibitor of FGFR1.[1] It has been shown to suppress breast cancer metastasis and angiogenesis by inhibiting FGFR1 phosphorylation and its downstream signaling pathways.[1] Western blotting is a key technique to elucidate the mechanism of action of such inhibitors by quantifying the changes in protein phosphorylation.

Data Presentation: Efficacy of FGFR1 Inhibitors

The following table summarizes representative quantitative data on the inhibition of FGFR1 phosphorylation by selective inhibitors. This data is compiled from various studies and serves as a reference for expected outcomes.

| Inhibitor Concentration | Percent Inhibition of p-FGFR1 (relative to control) | Cell Line | Reference |

| 10 nM | ~25% | NCI-H716 | [6] |

| 100 nM | ~75% | NCI-H716 | [6] |

| 1 µM | >90% | NCI-H716 | [6] |

| 10 µM | >95% | NCI-H716 | [6] |

| 1 µM | Significant reduction | H1703 and H520 | [7] |

| 1 µM | Significant reduction | CAL-120 | [4] |

Signaling Pathway and Experimental Workflow

To better visualize the experimental logic and biological context, the following diagrams illustrate the FGFR1 signaling pathway and the Western blot workflow.

Caption: FGFR1 Signaling Pathway and Inhibition by C11.

Caption: Step-by-step workflow for Western blot analysis.

Experimental Protocol: Western Blot for p-FGFR1

This protocol outlines the detailed methodology for assessing p-FGFR1 levels in cell lysates following treatment with the C11 inhibitor.

Materials and Reagents

-

Cell Lines: Breast cancer cell lines such as MDA-MB-231 or other cells with known FGFR1 expression.

-

C11 Inhibitor: Prepare stock solutions in DMSO.

-

Lysis Buffer (RIPA Buffer): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

-

Protease and Phosphatase Inhibitor Cocktail: Add fresh to lysis buffer before use.

-

Protein Assay Reagent: (e.g., BCA or Bradford assay kit).

-

SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels).

-

Transfer Buffer: Standard Tris-Glycine buffer with 20% methanol.

-

Membranes: PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-p-FGFR1 (Tyr653/654) antibody.

-

Rabbit or Mouse anti-FGFR1 antibody (for total FGFR1).

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

-

-

Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Chemiluminescent Substrate: (e.g., ECL).

-

Imaging System: Chemiluminescence detection system.

Cell Culture and C11 Treatment

-

Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

-

Serum Starvation (Optional): To reduce basal receptor phosphorylation, serum-starve the cells for 12-24 hours prior to treatment.

-

C11 Treatment: Treat cells with varying concentrations of C11 (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).

-

Ligand Stimulation (Optional): In some experimental setups, after inhibitor treatment, cells can be stimulated with an FGF ligand (e.g., FGF1 or FGF2) for 15-30 minutes to induce FGFR1 phosphorylation.

Preparation of Cell Lysates

-

Washing: Place the culture dish on ice and wash the cells twice with ice-cold PBS.

-

Lysis: Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to the dish.

-

Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.

Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

SDS-PAGE and Protein Transfer

-

Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunodetection

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-FGFR1) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended starting dilution is 1:1000.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

Signal Detection and Analysis

-

Detection: Apply the chemiluminescent substrate to the membrane according to the manufacturer's protocol.

-

Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

-

Stripping and Re-probing: To detect total FGFR1 and a loading control, the membrane can be stripped of the primary and secondary antibodies and then re-probed with the respective antibodies following the immunodetection steps above.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-FGFR1 signal to the total FGFR1 signal, and then to the loading control, to determine the relative change in phosphorylation.

Troubleshooting and Best Practices

-

Phosphatase Inhibition: Always use freshly prepared lysis buffer with phosphatase inhibitors to preserve the phosphorylation status of FGFR1.

-

Blocking Agent: For phospho-protein detection, BSA is generally preferred over non-fat dry milk as a blocking agent to reduce background noise.

-

Antibody Validation: Ensure the specificity of the p-FGFR1 antibody. A common validation is to treat a lysate with a phosphatase (e.g., lambda phosphatase) to confirm the signal is specific to the phosphorylated form.

-

Loading Controls: Use a reliable loading control to ensure equal protein loading across all lanes.

-

Dose-Response and Time-Course: To comprehensively characterize the effect of C11, perform both dose-response and time-course experiments.

References

- 1. FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A new FGFR inhibitor disrupts the TGF‐β1‐induced fibrotic process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic pharmacological analysis of agonistic and antagonistic fibroblast growth factor receptor 1 MAbs reveals a similar unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation | PLOS One [journals.plos.org]

- 7. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for FGFR1 Inhibitor-11 Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental design for evaluating the in vivo anti-tumor efficacy of FGFR1 inhibitor-11 using a xenograft mouse model. The protocols outlined below cover key procedures from cell line selection and animal model establishment to treatment administration and endpoint analysis.

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[1][2] Aberrant activation of this pathway, often through gene amplification, mutation, or translocation of FGFRs, is implicated in the pathogenesis of various human cancers, including lung, breast, gastric, and bladder cancers.[3][4] Specifically, FGFR1 amplification is a known oncogenic driver in a subset of squamous non-small cell lung cancer and other malignancies, making it an attractive therapeutic target.[4][5]

This compound is an orally active, covalent pan-FGFR inhibitor with potent activity against FGFR1, 2, 3, and 4.[6] Preclinical studies have demonstrated its ability to inhibit the proliferation of multiple cancer cell lines and significantly suppress tumor growth in xenograft mouse models.[6] This application note details the experimental protocol for assessing the efficacy of this compound in a subcutaneous xenograft model derived from a human cancer cell line with documented FGFR1 amplification.

FGFR1 Signaling Pathway

Upon binding with its fibroblast growth factor (FGF) ligand, FGFR1 dimerizes, leading to the autophosphorylation of its intracellular tyrosine kinase domains.[3][7] This activation triggers a cascade of downstream signaling events. Key pathways include the RAS-MAPK pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is involved in cell survival and motility.[1][7][8] Another major pathway activated is the PLCγ pathway, which influences cell motility and survival.[7][9] this compound exerts its anti-tumor effect by blocking this initial phosphorylation step, thereby inhibiting these downstream oncogenic signals.

Experimental Protocols

Cell Line and Culture

-

Cell Line Selection: The NCI-H1581 human non-small cell lung cancer cell line is recommended due to its documented FGFR1 gene amplification.[4][6] This provides a strong rationale for sensitivity to an FGFR1 inhibitor.

-

Culture Conditions:

-

Culture NCI-H1581 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Routinely test cells for mycoplasma contamination.

-

Subculture cells every 2-3 days to maintain exponential growth. Harvest cells for implantation at 70-80% confluency.

-

Animal Model

-

Species/Strain: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. These mice are immunocompromised, which allows for the growth of human tumor xenografts.[10]

-

Acclimatization: Allow mice to acclimatize for at least one week before experimental manipulation. House them in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to sterile food and water.

-

Ethical Approval: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

Tumor Implantation

-

Cell Preparation: On the day of implantation, harvest NCI-H1581 cells and resuspend them in a sterile, serum-free medium (e.g., PBS) mixed 1:1 with Matrigel®. The final concentration should be 1 x 10⁷ cells per 100 µL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.[11]

Experimental Workflow

Treatment Protocol

-

Tumor Growth Monitoring: After implantation, monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

-

Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Groups:

-

Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% methylcellulose) orally (p.o.) once daily (QD).

-

Group 2 (this compound): Administer this compound at a dose of 60 mg/kg, formulated in the vehicle solution, orally (p.o.) once daily (QD).[6]

-

-

Duration: Continue treatment for 21 consecutive days.[6]

-

Health Monitoring: Monitor the body weight and general health of the animals 2-3 times per week as an indicator of treatment toxicity.

Endpoint and Data Collection

-

Primary Endpoint: The primary endpoint is tumor growth inhibition. This is assessed by comparing the tumor volumes of the treated group to the vehicle control group.

-

Study Termination: The study can be terminated at the end of the 21-day treatment period, or earlier if tumors in the control group exceed a predetermined size (e.g., 2000 mm³) or become ulcerated.

-

Data Collection at Necropsy:

-

At the end of the study, euthanize mice according to approved IACUC protocols.

-

Excise the tumors and record their final weight.

-

(Optional) For pharmacodynamic analysis, a subset of tumors can be snap-frozen in liquid nitrogen or fixed in formalin. This allows for subsequent analysis of target engagement (e.g., by measuring levels of phosphorylated downstream effectors like p-FRS2 or p-ERK via Western blot or immunohistochemistry).[12]

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Volume Data

| Day | Mean Tumor Volume (mm³) ± SEM (Vehicle Control) | Mean Tumor Volume (mm³) ± SEM (this compound) | % TGI* | p-value |

|---|---|---|---|---|

| 0 | 155.2 ± 15.1 | 156.1 ± 14.8 | - | - |

| 3 | 240.5 ± 22.3 | 190.7 ± 18.5 | ||

| 7 | 450.8 ± 45.6 | 255.3 ± 24.9 | ||

| 10 | 780.1 ± 75.2 | 310.6 ± 30.1 | ||

| 14 | 1250.4 ± 110.9 | 380.2 ± 35.5 | ||

| 17 | 1680.7 ± 155.3 | 450.9 ± 42.1 | ||

| 21 | 2100.3 ± 198.4 | 530.5 ± 50.8 |

*TGI (Tumor Growth Inhibition) = (1 - [Mean volume of treated group / Mean volume of control group]) x 100%

Table 2: Body Weight and Tumor Weight Data

| Group | Initial Mean Body Weight (g) ± SEM | Final Mean Body Weight (g) ± SEM | % Body Weight Change | Final Mean Tumor Weight (g) ± SEM | p-value (Tumor Weight) |

|---|---|---|---|---|---|

| Vehicle Control | 21.5 ± 0.5 | 23.1 ± 0.6 | 2.05 ± 0.21 | - |

| this compound | 21.6 ± 0.4 | 21.1 ± 0.5 | | 0.51 ± 0.08 | |

Data Analysis

Statistical analysis should be performed using appropriate software (e.g., GraphPad Prism). Tumor growth curves can be analyzed using a two-way ANOVA with repeated measures. Final tumor weights and body weights can be compared using an unpaired Student's t-test. A p-value of <0.05 is typically considered statistically significant.

References

- 1. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]

- 2. oncotarget.com [oncotarget.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oncogene alterations in non-small cell lung cancer with FGFR1 amplification—novel approach to stratify patients who benefit from FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. FGFR1 regulates proliferation and metastasis by targeting CCND1 in FGFR1 amplified lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: FGFR1 Inhibitor-11 for In Vitro Angiogenesis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones. Dysregulation of the FGFR1 signaling pathway is implicated in various pathological conditions, including tumor growth and metastasis, making it a compelling target for therapeutic intervention. FGFR1 inhibitor-11 (also referred to as C11 in scientific literature) is a selective inhibitor of FGFR1, demonstrating potent anti-angiogenic properties in preclinical studies.[1][2] These application notes provide a comprehensive guide for utilizing this compound in in vitro angiogenesis assays, offering detailed protocols and expected outcomes to facilitate research and drug development in this area.

Mechanism of Action

This compound is a selective and potent small-molecule inhibitor of FGFR1 kinase activity with an IC50 of 19 nM.[1][2] Upon binding of its ligand, such as basic fibroblast growth factor (bFGF), FGFR1 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, crucial for cell proliferation and differentiation, and the PI3K-AKT pathway, which is central to cell survival and migration. FGFR1 signaling in endothelial cells promotes their proliferation, migration, and differentiation into tube-like structures, all critical steps in angiogenesis.[3][4] this compound exerts its anti-angiogenic effects by competitively binding to the ATP-binding pocket of the FGFR1 kinase domain, thereby preventing its phosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in endothelial cell migration and the formation of vascular networks.[1]

Data Presentation: In Vitro Anti-Angiogenic Activity of FGFR1 Inhibitors

The following tables summarize the in vitro anti-angiogenic activities of this compound (C11) and other commonly used FGFR inhibitors. This data is intended to provide a comparative reference for researchers.

Table 1: Kinase Inhibitory Activity of Selected FGFR Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |

| This compound (C11) | FGFR1 | 19 | [1][2] |

| PD173074 | FGFR1, FGFR3, VEGFR2 | 21.5 (FGFR1), 5 (FGFR3), ~100 (VEGFR2) | [5] |

| AZD4547 | FGFR1-3 | IC50 = 7.18-11.46 µM (cell proliferation) | [1] |

| Infigratinib (BGJ398) | FGFR1-3 | 1.1 (FGFR1), 1 (FGFR2), 2 (FGFR3) | [6] |

| SU5402 | VEGFR, FGFR, PDGFR | - | [7] |

Table 2: In Vitro Anti-Angiogenic Effects of this compound (C11)

| Assay | Cell Line | Treatment | Concentration(s) | Result | Reference(s) |

| Cell Migration | HMEC-1 | This compound (C11) | 5 µM, 10 µM | 55% and 80% inhibition, respectively | [1] |

| Tube Formation | HMEC-1 | This compound (C11) | 5 µM, 10 µM | 70% and 90% inhibition, respectively | [1] |

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays are provided below. These protocols are designed to be a starting point and may require optimization based on specific cell types and experimental conditions.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the ability of an inhibitor to block the directional migration of endothelial cells towards a chemoattractant.

Materials:

-

Human Microvascular Endothelial Cells (HMEC-1) or Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Serum-free Endothelial Cell Basal Medium

-

Recombinant human bFGF (or other chemoattractant)

-

This compound

-

Boyden chamber apparatus with 8 µm pore size polycarbonate membranes

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence plate reader

Protocol:

-

Cell Preparation: Culture endothelial cells to 80-90% confluency. The day before the assay, starve the cells by replacing the growth medium with serum-free basal medium for 4-6 hours.

-

Chamber Setup: In the lower chamber of the Boyden apparatus, add basal medium containing a chemoattractant (e.g., 20 ng/mL bFGF). In control wells, add basal medium without the chemoattractant.

-

Inhibitor Treatment: In the upper chamber, add a suspension of starved endothelial cells (e.g., 5 x 10^4 cells/well) in basal medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 4-6 hours.

-

Quantification:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., Giemsa or DAPI).

-

Alternatively, for fluorescent quantification, lyse the migrated cells and measure the fluorescence using a plate reader.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form three-dimensional, capillary-like structures on a basement membrane matrix.

Materials:

-

HUVECs or HMEC-1 cells

-

Endothelial Cell Growth Medium

-

Reduced Growth Factor Basement Membrane Matrix (e.g., Matrigel®)

-

This compound

-

96-well plates

-

Calcein-AM

-

Inverted microscope with a camera

Protocol:

-

Plate Coating: Thaw the basement membrane matrix on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution per well. Be careful to avoid bubbles.

-

Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Cell Seeding: Harvest endothelial cells and resuspend them in basal medium containing various concentrations of this compound or vehicle control.

-

Incubation: Seed the cell suspension (e.g., 1.5 x 10^4 cells/well) onto the solidified matrix. Incubate at 37°C in a 5% CO2 incubator for 6-18 hours.

-

Visualization and Quantification:

-

Visualize the tube formation using an inverted microscope.

-

For quantification, stain the cells with Calcein-AM for 30 minutes.

-